1-Methylpiperidin-4-ol (also known as N-Methyl-4-piperidinol) is a chemical compound with the formula C6H13NO. It is a colorless liquid with a slightly amine-like odor []. While not a naturally occurring compound, 1-Methylpiperidin-4-ol has gained interest in scientific research for several potential applications.
1-Methylpiperidin-4-ol, also known as 4-hydroxy-N-methylpiperidine, is an organic compound with the molecular formula C6H13NO and a CAS Registry Number of 106-52-5. It features a piperidine ring with a hydroxyl group at the fourth position and a methyl group at the nitrogen atom. This compound is characterized by its moderate polarity due to the presence of the hydroxyl group, which influences its solubility and reactivity in various chemical environments .
1-Methylpiperidin-4-ol can undergo several chemical transformations:
1-Methylpiperidin-4-ol has been identified as a biochemical reagent with potential applications in life sciences. It serves as a reactant in synthesizing various kinase inhibitors, including those targeting CaMKII, VEGFR, and FGFR. Additionally, it is involved in developing antitumor agents by optimizing the novobiocin scaffold and is noted for its role in synthesizing histamine H4 receptor antagonists .
The synthesis of 1-methylpiperidin-4-ol can be achieved through several methods:
This compound is utilized in various fields:
Studies indicate that 1-methylpiperidin-4-ol interacts with various biochemical pathways, particularly those involving kinase activity. Its structural properties allow it to influence enzyme kinetics and receptor binding affinities, making it a valuable tool for pharmacological research and drug development .
Several compounds share structural similarities with 1-methylpiperidin-4-ol. Here are some notable examples:
These compounds highlight the unique properties of 1-methylpiperidin-4-ol, particularly its balance of hydrophilicity and hydrophobicity due to both the piperidine ring and hydroxyl group.
Corrosive;Irritant